molecular formula C11H10Cl2N2S B1349634 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 88203-17-2

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B1349634
CAS No.: 88203-17-2
M. Wt: 273.2 g/mol
InChI Key: JDLGNDFPKYNLCY-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a high-value chemical intermediate designed for advanced pharmaceutical research and discovery. This compound features a reactive chloro-methyl group at the 2-position of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, making it an exceptionally versatile building block for further functionalization through nucleophilic substitution reactions. Its primary research value lies in the synthesis of novel bioactive molecules. This scaffold is prominently featured in the development of potential anticancer therapeutics. Recent studies demonstrate that 4-substituted derivatives of this chemical class act as potent dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and cell division . These compounds have shown significant cytotoxicity against human cancer cell lines, such as MCF-7 breast cancer, with some analogs exhibiting superior activity to standard controls like camptothecin and etoposide . Concurrently, this chemical series has been identified as a promising scaffold for developing inhibitors of the full-length Retinoid-related orphan receptor gamma-t (RORγt) . RORγt is a nuclear receptor that is a master regulator of Th17 cell differentiation, making it a key target for autoimmune and inflammatory diseases . The reactive chloromethyl group allows researchers to efficiently introduce diverse amine or other functional groups to explore structure-activity relationships and optimize potency, selectivity, and drug-like properties. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGNDFPKYNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368513
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-17-2
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system. This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Pyrimidine Ring: The benzothieno intermediate is then subjected to reactions with appropriate reagents to introduce the pyrimidine ring. This step often involves the use of amidines or guanidines as starting materials.

    Chlorination: The final step involves the chlorination of the intermediate compound to introduce the chloro and chloromethyl groups. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with functional groups such as azides, thiols, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits promising activity against various biological targets, including enzymes and receptors.

    Biological Research: It is used as a tool compound in biological assays to study the effects of pyrimidine derivatives on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and intermediates for the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and chloromethyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into the binding pockets of various proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Synthesis Steps Biological Activity/Application
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 2-ClCH₂, 4-Cl C₁₁H₁₀Cl₂N₂S 273.18 Not reported Gewald reaction → POCl₃ chlorination Intermediate for anticancer derivatives
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-Benzylpiperazine C₂₁H₂₄N₄S 364.51 134–135 Nucleophilic substitution of chloro derivative Not explicitly reported; likely CNS-targeted
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) 4-NHNH₂ C₁₀H₁₂N₄S 228.30 175 Hydrazine displacement of 4-Cl Precursor for hydrazone-based antimicrobials
4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4) 7-CH₃, 4-Cl C₁₁H₁₂ClN₂S 239.74 Not reported Gewald reaction → Formamide cyclization Anti-proliferative activity (HOP-92 cell line)
2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine 2-ClPh, 4-NH₂, 7-CH₃ C₁₇H₁₆ClN₃S 329.85 Not reported Multistep substitution/cyclization Antiviral (HIV replication inhibition)
4-[(2E)-2-(4-Chlorobenzylidene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-(4-ClPh hydrazone) C₁₇H₁₅ClN₄S 342.85 220 Aldehyde condensation with hydrazine Antimicrobial (broad-spectrum)

Physicochemical and Structural Insights

  • Melting Points : Analogs with bulky substituents (e.g., benzylpiperazine in 4c) exhibit higher melting points (~134–143°C) due to increased crystallinity, whereas hydrazine derivatives (e.g., compound 5) melt at 175°C ().
  • Molecular Geometry : The tetrahydrobenzene ring imposes a semi-planar conformation, optimizing π-π stacking in receptor binding. Chlorine atoms at position 4 increase electrophilicity, facilitating interactions with nucleophilic residues in biological targets ().

Biological Activity

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (CAS No. 88203-17-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₀Cl₂N₂S
  • Molecular Weight : 273.186 g/mol
  • CAS Number : 88203-17-2

Biological Activity Overview

The biological activity of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has been investigated in various studies focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzothieno[2,3-d]pyrimidine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The compound's structural features suggest it may interact with targets such as PIM kinases, which are implicated in tumorigenesis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit PIM kinases and other signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • DNA Interaction : Some studies have indicated that related compounds can form adducts with DNA, potentially leading to mutagenic effects.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the effects of benzothieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The findings revealed that these compounds exhibited dose-dependent cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

CompoundCell LineIC50 (µM)Mechanism
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineMCF-7 (Breast)15Apoptosis induction
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineA549 (Lung)20Caspase activation

Study 2: Genotoxicity Assessment

Another study assessed the genotoxic potential of related chlorinated compounds using the Salmonella/microsome assay. The results indicated that while some derivatives showed mutagenic activity, others did not exhibit significant genotoxic effects without metabolic activation. This suggests a structure-dependent activity profile.

Q & A

What are the common synthetic routes for 4-Chloro-2-(chloromethyl)-thieno[2,3-d]pyrimidine derivatives?

Level: Basic
Methodological Answer:
The core structure is typically synthesized via cyclization of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide with formamide under reflux conditions . Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃), yielding the 4-chloro derivative . For alkylation at the 2-position, reactions with alkyl halides or hydrazine hydrate in pyridine are employed, though regioselectivity depends on solvent polarity and reagent choice . Purification often involves ethanol recrystallization or column chromatography .

How can researchers optimize regioselectivity in alkylation reactions of this compound?

Level: Advanced
Methodological Answer:
Regioselectivity in alkylation is influenced by the stability of the intermediate anion. Thermodynamically favorable anions form at the 2-position due to resonance stabilization with the pyrimidine ring. Using polar aprotic solvents (e.g., DMF) and bulky alkylating agents (e.g., tert-butyl bromide) enhances selectivity for the 2-chloromethyl derivative . Kinetic control via low-temperature reactions (-20°C) can further suppress competing pathways .

What analytical techniques validate the structure and purity of synthesized derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H NMR : Characterizes substituent positions (e.g., 8.0–8.1 ppm for aromatic protons, 2.8–3.0 ppm for tetrahydro ring CH₂ groups) .
  • Mass spectrometry (APCI-MS) : Confirms molecular weight (e.g., [M]+ at m/z 222 for the thione derivative) .
  • Elemental analysis : Validates purity (e.g., C 54.02%, N 12.60% for C₁₀H₁₀N₂S₂) .
  • HPLC : Assesses purity of amide derivatives post-synthesis .

How do structural modifications at the 4-position affect biological activity?

Level: Advanced
Methodological Answer:
The 4-chloro group is critical for bioactivity. Replacement with methylsulfonyl or hydrazine groups alters target binding. For example:

  • Hypolipidemic activity : The 4-chloro analog (II) showed superior activity compared to the 4-oxo derivative (I) in reducing cholesterol, likely due to enhanced electrophilicity and membrane permeability .
  • Antimicrobial activity : Pyridyl amides with a 4-carboxamide group exhibited MIC values as low as 2 µg/mL against Pseudomonas aeruginosa via TrmD enzyme inhibition .

What docking strategies predict antimicrobial activity of thieno[2,3-d]pyrimidine amides?

Level: Advanced
Methodological Answer:
Docking studies against P. aeruginosa TrmD enzyme (PDB: 6G7R) use:

  • Ligand preparation : Protonation states optimized at pH 7.4.
  • Grid generation : Focus on the S-adenosylmethionine (SAM) binding pocket.
  • Scoring functions : Glide SP/XP scoring identifies compounds with hydrogen bonding to Asp169 and hydrophobic interactions with Val172 . For example, compound 2g showed a docking score of -9.2 kcal/mol, correlating with broad-spectrum activity .

Are there contradictions in reported synthetic yields, and how to address them?

Level: Advanced
Methodological Answer:
Discrepancies in yields (e.g., 65–85% for selenone derivatives) arise from reagent purity and reaction conditions . For example:

  • Metalation reagents : Use of Al/Hg amalgam vs. NaH can alter byproduct formation, impacting yield .
  • Solvent effects : Tetrahydrofuran (THF) vs. pyridine in hydrazine reactions affects reaction rates and purity . Standardizing solvent drying (e.g., molecular sieves) and reagent stoichiometry mitigates variability.

What role does the thieno[2,3-d]pyrimidine core play in EGFR inhibition?

Level: Advanced
Methodological Answer:
The planar core intercalates into the EGFR kinase domain (ATP-binding pocket), forming:

  • Hydrogen bonds : Between N1 of pyrimidine and Met793.
  • Hydrophobic interactions : With Leu718 and Val726 . Derivatives like 5d (IC₅₀ = 0.8 µM) exploit these interactions, with chloro and methyl groups enhancing binding entropy .

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